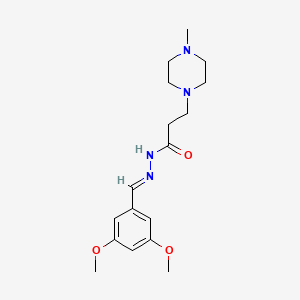![molecular formula C13H10N4S B5591182 N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5591182.png)
N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine and its derivatives involves various chemical methods. For instance, a one-pot regiospecific synthesis approach has been developed for the construction of imidazo[1,2-a]pyridines, demonstrating a facile method for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, showcasing the versatility in synthesizing related compounds (Cao et al., 2014). Additionally, the synthesis of functionalised (triorganostannyl)tetrazoles through a cycloaddition method involving organostannyl azides and cyanopyridines highlights the diversity of synthetic routes available for structurally related compounds (Bhandari et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds, like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, has been characterized by single-crystal X-ray structure determination, along with NMR spectroscopy, confirming the planarity and the specific orientation of the pyridine-thiazole and pyrazole rings (Lan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine derivatives showcase a variety of chemical behaviors. For example, the hypervalent iodine-promoted regioselective oxidative C–H functionalization for the synthesis of biologically potent derivatives through an oxidative C–S bond formation strategy, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, demonstrates the chemical reactivity and potential applications of these compounds (Mariappan et al., 2016).
Physical Properties Analysis
The physical properties, including fluorescence and crystalline structures, have been studied extensively. The fluorescence quenching of Co(II) complexes with alizarin dye demonstrates the unique photophysical properties of these compounds (Vellaiswamy & Ramaswamy, 2017). Additionally, the crystal structures of compounds like 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) reveal intricate details of molecular geometry and intermolecular interactions (Caballero et al., 2001).
Chemical Properties Analysis
The chemical properties of N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine derivatives exhibit a range of behaviors, such as dynamic tautomerism and divalent N(I) character, which are crucial for understanding their reactivity and potential applications. Quantum chemical analysis reveals the existence of six competitive isomeric structures, highlighting the complexity of these molecules (Bhatia, Malkhede, & Bharatam, 2013).
properties
IUPAC Name |
N-pyridin-2-yl-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-6-15-12(3-1)17-13-16-11(9-18-13)10-4-7-14-8-5-10/h1-9H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVKBJATBMJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)
![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)
![6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5591126.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5591135.png)
![N,N-dimethyl-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5591143.png)




![2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5591173.png)
![2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5591186.png)
![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)